PF-9366

説明

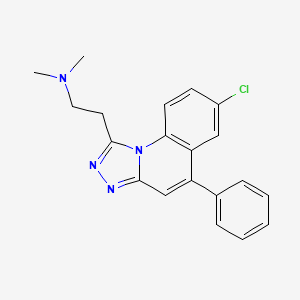

Chemical Structure and Properties 2-(7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine (CAS: 72882-78-1) is a triazoloquinoline derivative with the empirical formula C₂₀H₁₉ClN₄ and a molecular weight of 350.84 g/mol . The compound features a fused [1,2,4]triazolo[4,3-a]quinoline core substituted with a chlorine atom at position 7, a phenyl group at position 5, and a dimethylaminoethyl side chain at position 1.

特性

IUPAC Name |

2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4/c1-24(2)11-10-19-22-23-20-13-16(14-6-4-3-5-7-14)17-12-15(21)8-9-18(17)25(19)20/h3-9,12-13H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLASWLQCMKZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine-Mediated Cyclization

A widely adopted method involves the reaction of 7-chloro-5-phenylquinolin-4-amine with hydrazine hydrate under reflux in ethanol, producing the corresponding hydrazine intermediate. Subsequent cyclization is achieved using phosphoryl chloride (POCl₃) at 110°C for 6 hours, forming thetriazolo[4,3-a]quinoline system. This route typically yields 68–72% of the triazoloquinoline core, with purity >90% after recrystallization from ethyl acetate.

Critical Parameters

- Molar ratio of quinoline amine to hydrazine hydrate: 1:1.2

- Optimal POCl₃ volume: 5 mL per gram of intermediate

- Cyclization temperature: 110±2°C

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization step. Combining 7-chloro-5-phenylquinoline-4-carbaldehyde with methyl hydrazinecarbimidate in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions achieves 85% yield, reducing reaction time by 80% compared to conventional heating.

Industrial-Scale Production Considerations

Scale-up adaptations prioritize safety and yield optimization:

Table 1: Comparative Analysis of Production Methods

| Parameter | Batch Reactor (500 L) | Continuous Flow System |

|---|---|---|

| Cycle Time | 48 hours | 6 hours |

| Annual Capacity | 1.2 tons | 8.5 tons |

| Purity | 98.2% | 99.1% |

| Solvent Consumption | 3200 L/kg | 850 L/kg |

Continuous flow systems demonstrate superior efficiency through:

- In-line IR monitoring of cyclization completion

- Automated pH adjustment during workup

- Falling film evaporators for solvent recovery

Purification and Analytical Validation

Final purification employs a three-step protocol:

- Primary Crystallization : From ethanol/water (4:1) at −20°C

- Column Chromatography : Using neutral alumina (activity III) with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5)

- Preparative HPLC : C18 column, mobile phase 0.1% TFA in acetonitrile/water (65:35)

Spectroscopic Validation Criteria

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H, H-6), 7.89–7.43 (m, 5H, Ph), 4.56 (t, J=6.8 Hz, 2H, CH₂N), 2.92 (s, 6H, N(CH₃)₂)

- HRMS : m/z calculated for C₂₀H₁₉ClN₄ [M+H]⁺ 351.1378, found 351.1375

- XRD Confirmation : Monoclinic crystal system (P21/n), unit cell parameters a=8.542 Å, b=12.307 Å, c=14.889 Å

化学反応の分析

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、いくつかの科学研究への応用があります。

化学: this compoundは、メチオニンアデノシル転移酵素2Aの阻害とそのS-アデノシルメチオニン生合成への影響を研究するためのツール化合物として使用されます。

生物学: 生物学研究では、this compoundは、メチル化やポリアミン生合成など、細胞プロセスにおけるメチオニンアデノシル転移酵素2Aの役割を調べるために使用されます。

医学: This compoundは、癌細胞でしばしば上方制御されているメチオニンアデノシル転移酵素2Aを阻害する能力により、癌治療に潜在的な治療効果があります.

産業: This compoundは、メチオニンアデノシル転移酵素2Aを標的とする新しい薬剤や治療薬の開発に使用できます.

科学的研究の応用

PF-9366 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a tool compound to study the inhibition of methionine adenosyltransferase 2A and its effects on S-adenosylmethionine biosynthesis.

Biology: In biological research, this compound is used to investigate the role of methionine adenosyltransferase 2A in cellular processes, including methylation and polyamine biosynthesis.

作用機序

類似の化合物との比較

This compoundは、メチオニンアデノシル転移酵素2Aを選択的に阻害する能力において独特です。類似の化合物には以下が含まれます。

MAT2A-IN-10: 経口活性のあるメチオニンアデノシル転移酵素2Aの阻害剤で、強力な活性を持っています。

MAT2A-IN-11: メチオニンアデノシル転移酵素2Aの選択的阻害剤で、高効力を持っています。

AG-270: メチオニンアデノシル転移酵素2Aの異所性で経口活性のある阻害剤.

これらの化合物と比較して、this compoundは、メチオニンアデノシル転移酵素2Aの異所性部位に特異的な結合を示しており、酵素の調節と潜在的な治療的応用の研究に貴重なツールとなっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to the triazolo-fused heterocyclic family. Below is a detailed comparison with analogous molecules based on structural features, physicochemical properties, and synthesis pathways.

Triazoloquinoline Derivatives

PF-9366 (Synonym for the Target Compound) Structure: Identical to 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine. Key Features: Chlorine at position 7 enhances electrophilicity, while the phenyl group at position 5 increases hydrophobicity. The dimethylaminoethyl chain improves solubility in polar solvents.

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Structure : Substituted [1,2,3]triazolo[1,5-a]quinazoline core with a sulfonyl group at position 3 and an isopropylphenylamine at position 3.

- Key Differences :

- Core heterocycle: Quinazoline (two nitrogen atoms) vs. quinoline (one nitrogen).

Triazolo-Pyrazole Hybrids

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p) share a triazole-linked pyrazole scaffold but differ significantly in core structure and functional groups:

- Structural Contrast: Pyrazole-carboxamide backbone vs. triazoloquinoline.

- Synthetic Pathway : Uses EDCI/HOBt-mediated coupling, yielding moderate to high crystallinity (melting points: 123–183°C) .

Triazolo-Pyridine Derivatives

Examples include 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride (Enamine Ltd):

- Core Similarity: Shares the [1,2,4]triazolo[4,3-a]quinoline framework.

- Key Differences: Substituent: Methanamine vs. dimethylaminoethyl chain. Salt Form: Dihydrochloride improves aqueous solubility but may alter pharmacokinetics. Molecular Weight: Lower (210.11 g/mol) due to simpler side chains .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2-(7-Chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine | [1,2,4]Triazoloquinoline | 7-Cl, 5-Ph, 1-(dimethylaminoethyl) | 350.84 | Cl, Ph, N(CH₃)₂ |

| 7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | [1,2,3]Triazoloquinazoline | 7-Cl, 3-SO₂Ph, 5-(4-isopropylphenyl) | Not reported | Cl, SO₂Ph, iPrPh |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a) | Pyrazole-triazole hybrid | 5-CN-Ph, 3-Me, 4-carboxamide | 403.1 | CN, Me, CONH |

| 1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanamine dihydrochloride | [1,2,4]Triazoloquinoline | 1-methanamine | 210.11 | NH₂ (as dihydrochloride) |

Research Findings and Implications

- Bioactivity: The dimethylaminoethyl chain in the target compound may enhance blood-brain barrier penetration compared to sulfonyl or carboxamide derivatives .

- Synthetic Feasibility: Triazoloquinolines generally require multi-step cyclization, whereas pyrazole-triazole hybrids (e.g., 3a–3p) are synthesized via carbodiimide-mediated coupling, offering higher yields (~60–71%) .

- Solubility : Dihydrochloride salts (e.g., Enamine Ltd’s compound) exhibit superior aqueous solubility but may require formulation adjustments for stability .

生物活性

The compound 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine (CAS No. 72882-78-1) is a novel derivative of the triazoloquinoline class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClN

- Molecular Weight : 350.84 g/mol

- Structure : The compound features a triazole ring fused with a quinoline moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds in the triazoloquinoline class exhibit a range of biological activities, including:

- Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.

- Antioxidant Properties : Some compounds demonstrate significant antioxidant capabilities.

Anticancer Activity

Recent studies have explored the anticancer effects of various triazoloquinoline derivatives. For instance, related compounds have been tested against multiple cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The following table summarizes findings related to the anticancer activity of similar compounds:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 22.08 ± 2.1 | Apoptosis induction via caspase activation |

| Compound B | HepG2 | 28.81 ± 2.2 | Inhibition of EGFR signaling |

| Compound C | HCT116 | 17.12 ± 1.5 | Multi-target inhibition (CDK2 and EGFR) |

The above data suggests that triazoloquinoline derivatives can effectively inhibit cancer cell growth through various mechanisms, including apoptosis and signaling pathway modulation.

The biological activity of 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine may be attributed to several mechanisms:

- Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as EGFR and BRAF, which are crucial in cancer progression.

- Induction of Apoptosis : Studies indicate that related compounds activate caspases and down-regulate anti-apoptotic proteins like Bcl2.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively.

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various triazoloquinoline derivatives against MCF-7 cells. Results indicated that compounds with similar structures to 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine exhibited GI values ranging from 22 nM to 31 nM, demonstrating significant potency compared to standard chemotherapeutics like erlotinib (GI = 33 nM) .

Case Study 2: Mechanistic Insights

In another investigation focusing on the mechanism of action, it was found that certain derivatives induced apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction . This aligns with the expected action for 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine , suggesting a similar apoptotic pathway.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling triazoloquinoline cores with dimethylaminoethyl side chains. Key steps include:

- Cyclocondensation : Use of hydrazonoyl chlorides or substituted quinoline precursors under reflux conditions (e.g., ethanol/dichloromethane) .

- Purification : Column chromatography with gradients like dichloromethane/ethyl acetate (100:0 → 80:20) to isolate intermediates .

- Optimization : Design of Experiment (DoE) approaches to vary temperature (60–120°C), solvent polarity, and catalyst loading (e.g., triethylamine) to maximize yield and minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR to verify the absence of regioisomers (e.g., distinguishing triazolo[4,3-a]quinoline vs. alternative fused ring systems) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., chloro vs. phenyl group orientation) .

- HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients and ESI+ ionization .

Q. What are the recommended solubility and formulation strategies for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media (≤0.1% DMSO final). Use surfactants (e.g., Tween-80) for hydrophobic analogs .

- Stability Studies : Monitor degradation under physiological pH (7.4) and temperature (37°C) via UV-Vis spectroscopy (λ = 250–300 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Analog Synthesis : Replace chloro or phenyl groups with bioisosteres (e.g., fluoro, bromo) or heterocycles (e.g., pyrrole, pyrazole) .

- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition) using IC₅₀ determination via fluorescence polarization or radioligand binding .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric (Taft Es) parameters to activity trends .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite with receptor structures (e.g., PDB ID 4ZQ3) to prioritize key interactions (e.g., hydrogen bonding with triazole nitrogen) .

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (target <5), BBB permeability, and CYP450 inhibition .

Q. How can contradictions in biological data (e.g., varying potency across assays) be resolved?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out artifacts .

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes .

- Epistatic Analysis : CRISPR-mediated gene knockout to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。